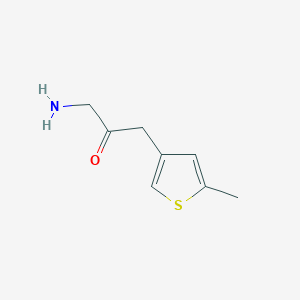
4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a trifluoroethyl group and an amine group. The presence of the trifluoroethyl group imparts unique electronic properties to the molecule, making it of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the trifluoroethyl group into a thiazole ring. One common method involves the reaction of 2-aminothiazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated heterocycles.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated heterocycles.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s unique electronic properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.
Industry: The compound is used in the development of new materials with specific electronic properties, such as in the field of organic electronics.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic interactions. This can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A compound with a similar trifluoroethyl group but different functional groups.
Trifluoromethylthiazole: A compound with a trifluoromethyl group instead of a trifluoroethyl group.
2-Aminothiazole: The parent compound without the trifluoroethyl substitution.
Uniqueness
4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine is unique due to the presence of both the trifluoroethyl group and the thiazole ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H5F3N2S |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)1-3-2-11-4(9)10-3/h2H,1H2,(H2,9,10) |
InChI Key |
GRDGMYQWFBKEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Chloromethoxy)phenyl]acetonitrile](/img/structure/B13164142.png)




![1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)



![3-Amino-2-[2-(diethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B13164196.png)


![Spiro[3.4]octane-5-sulfonamide](/img/structure/B13164224.png)
